molecular formula C16H17NO4S2 B4984307 benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate

benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate

Cat. No. B4984307
M. Wt: 351.4 g/mol
InChI Key: LHRONCOHDWSDIZ-UHFFFAOYSA-N
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Description

Benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate, also known as BPTC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

Benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate exerts its effects by binding to specific ion channels in the brain, including the GABA-A receptor and the glycine receptor. By binding to these receptors, benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate enhances the activity of inhibitory neurotransmitters in the brain, leading to a decrease in neuronal activity and an overall calming effect.
Biochemical and Physiological Effects:
benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo studies. These include the modulation of ion channel activity, the enhancement of inhibitory neurotransmitter activity, and the reduction of neuronal activity in the brain. benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate has also been shown to have anxiolytic and sedative effects, making it a potential treatment for anxiety disorders and insomnia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate in lab experiments is its specificity for certain ion channels in the brain. This allows researchers to target specific areas of the brain and study the effects of benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate on neuronal activity and behavior. However, the synthesis of benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate is a complex and time-consuming process, which can limit its availability for research purposes.

Future Directions

There are several potential future directions for research on benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate. One area of interest is the development of benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate-based drugs for the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another area of research is the investigation of the effects of benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate on other ion channels and neurotransmitter systems in the brain. Additionally, the synthesis of benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate could be optimized to improve its purity and potency, making it more readily available for research purposes.

Synthesis Methods

The synthesis of benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate involves a series of chemical reactions starting with the reaction of benzyl bromide and potassium thiophenolate to produce benzyl thiophenecarboxylate. This is then reacted with pyrrolidine and sulfur trioxide to produce benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate. The synthesis of benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate is a multi-step process that requires careful attention to detail to ensure the purity and potency of the final product.

Scientific Research Applications

Benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience, where benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate has been shown to modulate the activity of certain ion channels in the brain. This has led to the development of benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate-based drugs for the treatment of neurological disorders such as epilepsy and Parkinson's disease.

properties

IUPAC Name

benzyl 4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c18-16(21-11-13-6-2-1-3-7-13)15-10-14(12-22-15)23(19,20)17-8-4-5-9-17/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRONCOHDWSDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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